
2-(Pyridin-4-yl)quinazolin-4-ol
Overview
Description
2-(Pyridin-4-yl)quinazolin-4-ol is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core fused with a pyridine ring, making it a unique and versatile molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 4-pyridinecarboxaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)quinazolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the quorum sensing system in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . In cancer research, it targets enzymes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinazolin-4(3H)-one: Similar structure but with a different position of the pyridine ring.
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline: Contains a pyrazole ring instead of a quinazolinone core.
Uniqueness
2-(Pyridin-4-yl)quinazolin-4-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit biofilm formation and its potential anticancer properties make it a valuable compound in medicinal chemistry .
Biological Activity
2-(Pyridin-4-yl)quinazolin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and associated research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a pyridine moiety. The presence of the pyridine ring is crucial for its biological activity, as it can influence the compound's interaction with various biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation across various cancer cell lines, including those derived from breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (Huh7) .
The anticancer mechanisms attributed to this compound include:
- Kinase Inhibition : The compound has been shown to inhibit several key kinases involved in cell signaling pathways that regulate growth and apoptosis. For instance, it displays inhibitory activity against DYRK1A and other related kinases .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is essential for reducing tumor growth .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at various phases, thereby preventing cancer cells from proliferating .
Case Studies
Several studies have reported on the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound has an IC50 value in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Selectivity and Toxicity : Importantly, this compound exhibits low cytotoxicity against normal human cells (e.g., HepG2), suggesting a favorable selectivity index for cancer therapy .
Comparative Data Table
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.25 | Kinase inhibition, apoptosis |
HCT116 | 0.30 | Cell cycle arrest |
Huh7 | 0.20 | Induction of apoptosis |
Normal HepG2 | >50 | Low cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yields of 2-(Pyridin-4-yl)quinazolin-4-ol?
- Methodological Answer : High yields (up to 76%) are achieved using ethanol as a solvent with potassium carbonate (K₂CO₃) as a base under reflux conditions. Alternative solvents like dioxane or THF may reduce yields to 35–50% due to poor solubility of intermediates. Catalyst choice (e.g., Pd-based systems) and reaction time (6–12 hours) significantly influence efficiency. Optimization should prioritize solvent polarity and temperature control to stabilize reactive intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and carbon backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 266.0825). Elemental analysis (C, H, N) should align with theoretical values (±0.3%). For crystalline derivatives, X-ray crystallography (as in ) resolves bond angles and confirms quinazolin-4-ol tautomerism .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively removes unreacted pyridinyl precursors. Recrystallization from ethanol/water (1:1) improves purity (>97%) by eliminating polar byproducts. For thermally stable derivatives, sublimation under reduced pressure (80–100°C) yields analytically pure samples .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or anti-inflammatory enzymes). Focus on hydrogen bonding between the quinazolin-4-ol moiety and catalytic residues (e.g., Asp/Lys pairs). MD simulations (GROMACS/AMBER) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with SPR binding assays (KD < 1 µM) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for pH/temperature.
- Validate purity via HPLC (C18 column, acetonitrile/water gradient) to exclude batch-to-batch variability.
- Cross-reference with in silico ADMET predictions (SwissADME) to rule out false positives from metabolite interference .
Q. How can the aqueous solubility of this compound be enhanced for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes (β-CD, 10 mM).
- Prodrug derivatization : Introduce phosphate groups at the 4-hydroxyl position to enhance solubility 10-fold.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
Q. What experimental protocols evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours, monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).
- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; quantify degradation by HPLC-DAD .
Properties
IUPAC Name |
2-pyridin-4-yl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWMIMELRGQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-23-7 | |
Record name | 2-(pyridin-4-yl)quinazolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.